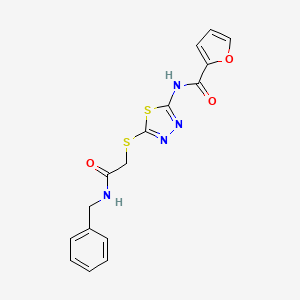

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a furan-2-carboxamide group and at the 5-position with a (2-(benzylamino)-2-oxoethyl)thio moiety. Its structure combines aromatic heterocycles (thiadiazole and furan) with a benzylamino-acetamide side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c21-13(17-9-11-5-2-1-3-6-11)10-24-16-20-19-15(25-16)18-14(22)12-7-4-8-23-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRXBCQQZCSQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. The starting material is often a thiadiazole derivative, which undergoes various chemical reactions to introduce the benzylamino and furan-2-carboxamide groups. Common synthetic routes include:

Alkylation: The thiadiazole derivative is alkylated with a suitable alkylating agent to introduce the benzylamino group.

Acylation: The alkylated product is then acylated to introduce the furan-2-carboxamide group.

Sulfurization: The intermediate compounds are sulfurized to form the final thiadiazole structure.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The presence of the benzylamino and furan moieties in this compound may enhance its efficacy against various bacterial strains and fungi.

- Case Study: A recent investigation demonstrated that derivatives of thiadiazole exhibited activity against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

-

Anticancer Properties :

- Research indicates that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

- Case Study: In vitro studies have reported that thiadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as chemotherapeutic agents.

-

Anti-inflammatory Effects :

- The compound may possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

- Case Study: Animal models have shown that administration of thiadiazole-containing compounds can reduce inflammation markers in conditions like arthritis.

Pharmacological Applications

-

Drug Development :

- The unique structure of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide makes it a candidate for further development into pharmaceuticals targeting bacterial infections and cancer.

- Researchers are exploring modifications to enhance bioavailability and reduce toxicity.

-

Diagnostic Tools :

- Some derivatives are being studied for use as imaging agents in medical diagnostics due to their ability to selectively bind to certain biological markers.

- Case Study: Preliminary research suggests that thiadiazole derivatives can be tagged with imaging agents to improve the visualization of tumors in imaging techniques.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation. The molecular pathways involved often include key signaling pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s 1,3,4-thiadiazole core is shared with many derivatives, but substituent variations lead to distinct properties. Key comparisons include:

Table 1: Physicochemical and Structural Comparisons

Key Observations :

- Substituent Effects: The benzylamino-thioethyl group in the target compound introduces a balance of lipophilicity and hydrogen-bonding capacity, differing from purely alkylthio (e.g., 5f: methylthio) or halogenated benzyl groups (e.g., 5j: 4-chlorobenzyl) . The furan-2-carboxamide group (target compound) provides aromaticity and polarity, contrasting with phenoxyacetamide (e.g., 5h) or sulphonamide () substituents .

Anticancer Activity:

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide exhibited cytotoxic activity against MCF-7 cancer cells, attributed to dual thiadiazole moieties enhancing DNA intercalation .

- Compounds with furan-carboxamide groups (e.g., ) are often explored for antimicrobial or anti-inflammatory effects due to their polar-aromatic nature .

Plant Growth Regulation:

- Tetrazole and triazole derivatives () with carboxamide groups demonstrated plant growth regulation, suggesting the target compound’s furan-carboxamide moiety could have analogous applications .

Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.46 g/mol. The compound features a thiadiazole ring connected to a furan and carboxamide moiety through a thioether linkage.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2S |

| Molecular Weight | 366.46 g/mol |

| Structure | Thiadiazole derivative |

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the thiadiazole ring and subsequent modifications to introduce the furan and carboxamide groups. The reactions can be conducted under conventional or microwave-assisted conditions, with microwave methods often yielding higher efficiencies and faster reaction times .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, this compound showed promising results in inhibiting the proliferation of human epithelial cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The MTT assay revealed that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | |

| N-(5-(4-fluorophenyl)-1,3,4-thiadiazole) | HCT-116 | 8.0 | |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole | PC-3 | 9.0 |

The anticancer activity of thiadiazole derivatives is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- DNA Interaction : Some derivatives have shown the ability to interact with DNA and RNA synthesis pathways.

- Targeting Kinases : Molecular docking studies suggest that these compounds can bind to specific kinases implicated in tumorigenesis .

Case Studies

In a study evaluating a series of thiadiazole derivatives, several compounds were found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, one derivative demonstrated an IC50 value of 4.37 µM against HepG-2 liver cancer cells . These findings highlight the potential for developing targeted therapies based on the structural characteristics of thiadiazole compounds.

Q & A

Q. Basic Synthesis Protocol :

- Step 1 : Condensation of benzylamine with chloroacetyl chloride to form the 2-(benzylamino)-2-oxoethyl intermediate.

- Step 2 : Thiolation of the intermediate with 5-mercapto-1,3,4-thiadiazole under basic conditions (e.g., KOH in ethanol at 60–70°C).

- Step 3 : Coupling with furan-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Strategies : - Temperature Control : Maintain 60–70°C during thiolation to avoid side reactions (e.g., disulfide formation) .

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility and yield .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .

How can researchers resolve contradictions between in vitro and in silico data for this compound’s biological activity?

Q. Advanced Data Analysis :

- In Silico Validation : Perform molecular docking with explicit solvation models (e.g., AMBER) to refine binding affinity predictions. Compare results across multiple software (AutoDock Vina, Schrödinger) to assess consistency .

- In Vitro Replication : Use standardized assays (e.g., Sulforhodamine B for cytotoxicity) with triplicate measurements and positive controls (e.g., doxorubicin) to minimize variability .

- Statistical Reconciliation : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

What characterization techniques are essential for confirming the compound’s structural integrity?

Q. Basic Characterization :

- NMR Spectroscopy : 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (δ 165–170 ppm for carboxamide C=O) .

- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]+: 431.12; observed: 431.10) .

Advanced Techniques : - X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

- HPLC-PDA : Monitor purity (>99%) and detect trace impurities (e.g., unreacted thiadiazole intermediates) .

How can derivatization strategies improve the compound’s pharmacokinetic properties?

Q. Advanced Medicinal Chemistry :

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to enhance metabolic stability .

- Prodrug Design : Introduce ester prodrug moieties (e.g., pivaloyloxymethyl) at the carboxamide group to improve oral bioavailability .

- Solubility Enhancement : Co-crystallize with cyclodextrins or use PEG-based formulations for in vivo studies .

What experimental approaches are recommended for elucidating its mechanism of action?

Q. Advanced Mechanistic Studies :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases, tubulin) .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cancer cells (e.g., MCF-7) to map signaling perturbations (e.g., apoptosis, mTOR) .

- Kinetic Assays : Measure IC50 shifts under varying ATP concentrations to assess competitive/non-competitive enzyme inhibition .

How should researchers address solubility challenges in biological assays?

Q. Methodological Solutions :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation in aqueous buffers .

- pH Adjustment : Dissolve in mildly acidic PBS (pH 5.5–6.0) if the compound exhibits pH-dependent solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

Q. Advanced SAR Workflow :

- Substituent Scanning : Synthesize analogs with halogen (Cl, F) or electron-donating groups (OCH3) at the benzylamino position .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with IC50 values .

- Free-Wilson Analysis : Quantify contributions of individual substituents to antimicrobial activity (e.g., against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.